molecular formula C19H15NO5S B352448 (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE CAS No. 536727-95-4

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B352448
CAS No.: 536727-95-4
M. Wt: 369.4g/mol
InChI Key: VJAXSPPSYDEYCF-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a benzylidene group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The benzylidene and thiazolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Research has indicated that it may inhibit certain enzymes or pathways involved in disease progression, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as cyclooxygenase or lipoxygenase, leading to reduced inflammation. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione compound used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for managing type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-(2-OXO-2-PHENYLETHYL)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its specific structural features, such as the presence of the benzylidene and phenylethyl groups. These features may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-25-16-9-12(7-8-14(16)21)10-17-18(23)20(19(24)26-17)11-15(22)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3/b17-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAXSPPSYDEYCF-YVLHZVERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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